Structural Complexity: Adenomycin's Unique Pentapartite Scaffold vs. Simpler Nucleosides
Adenomycin's structure was elucidated through degradative and spectroscopic studies, revealing a unique assembly of five distinct components: adenine, D-ribose, (−)-chiro-inositol, L-gulosamine, L-serine, and a sulfate group [1]. In contrast, common adenosine analogs like cordycepin (3'-deoxyadenosine) differ solely by the absence of a hydroxyl group at the 3' position of the ribose moiety [2]. This fundamental difference in molecular architecture underpins distinct biological targeting and is a primary reason for non-interchangeability.
| Evidence Dimension | Molecular Composition & Mass |
|---|---|
| Target Compound Data | C25H39N7O18S; MW 757.68 g/mol; Consists of adenine, D-ribose, (−)-chiro-inositol, L-gulosamine, L-serine, and sulfate |
| Comparator Or Baseline | Cordycepin (3'-deoxyadenosine): C10H13N5O3; MW 251.24 g/mol; Consists of adenine and a 3'-deoxyribose sugar [2] |
| Quantified Difference | Adenomycin has a molecular weight 3 times greater (757.68 vs. 251.24 g/mol) and contains three additional sugar residues, an amino acid, and a sulfate group. |
| Conditions | Structural elucidation via alkaline hydrolysis, acid methanolysis, and NMR spectroscopy [1] |
Why This Matters
This massive structural disparity guarantees that adenomycin will interact with a different set of biological targets and possess distinct pharmacokinetic and pharmacodynamic properties compared to simple adenosine analogs.
- [1] Ōtake, N., et al. (1980). The structure of adenomycin (C19-97 substance). Tetrahedron Letters, 21(33), 3197-3200. View Source
- [2] Cunningham, K. G., et al. (1951). Cordycepin, a metabolic product from cultures of Cordyceps militaris (Linn.) Link. Part I. Isolation and characterisation. Journal of the Chemical Society, 2299-2300. View Source
